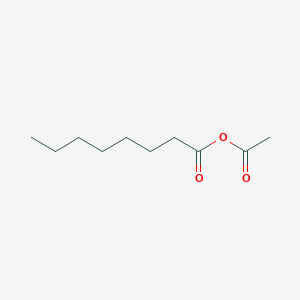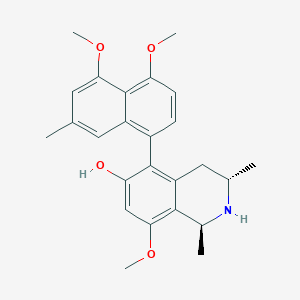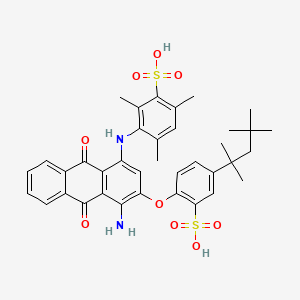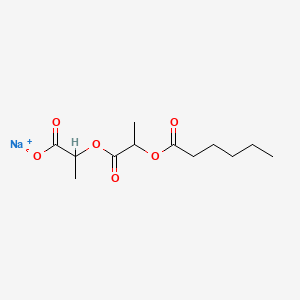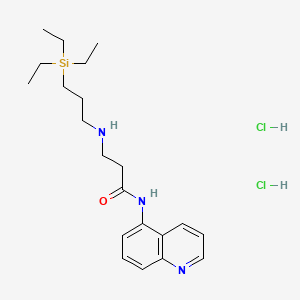
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring, a propanamide group, and a triethylsilyl-propylamino side chain, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline ring and subsequent functionalization to introduce the propanamide and triethylsilyl-propylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of quinoline or amide groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring or side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide derivatives: Compounds with similar amide groups but different side chains.
Quinoline derivatives: Compounds with variations in the quinoline ring structure.
Triethylsilyl compounds: Molecules featuring the triethylsilyl group but different core structures.
Uniqueness
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride stands out due to its combination of a quinoline ring, propanamide group, and triethylsilyl-propylamino side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
121221-03-2 |
|---|---|
Molekularformel |
C21H35Cl2N3OSi |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-quinolin-5-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)17-9-14-22-16-13-21(25)24-20-12-7-11-19-18(20)10-8-15-23-19;;/h7-8,10-12,15,22H,4-6,9,13-14,16-17H2,1-3H3,(H,24,25);2*1H |
InChI-Schlüssel |
TZSIZHUWHXYOKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC=CC2=C1C=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


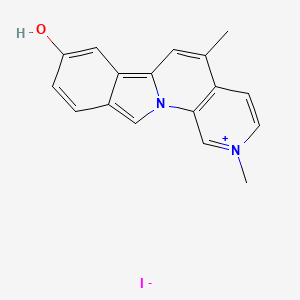



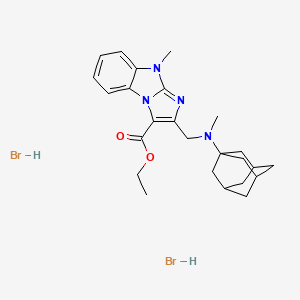
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)

![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
